molecular formula C11H8F2O4 B2938796 2-(6-(Difluoromethoxy)benzofuran-3-yl)acetic acid CAS No. 2095410-44-7

2-(6-(Difluoromethoxy)benzofuran-3-yl)acetic acid

Cat. No. B2938796
CAS RN: 2095410-44-7
M. Wt: 242.178
InChI Key: HTVJBHLFHJDBSG-UHFFFAOYSA-N
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Description

“2-(6-(Difluoromethoxy)benzofuran-3-yl)acetic acid” is a chemical compound with the CAS Number: 2095410-44-7 . It has a molecular weight of 242.18 and its IUPAC name is 2-(6-(difluoromethoxy)benzofuran-3-yl)acetic acid . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H8F2O4/c12-11(13)17-7-1-2-8-6(3-10(14)15)5-16-9(8)4-7/h1-2,4-5,11H,3H2,(H,14,15) . This code provides a unique identifier for the compound and can be used to generate its molecular structure .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 242.18 .

Scientific Research Applications

Medicine: Potential Therapeutic Agent

This compound has been explored for its potential therapeutic effects. Due to the presence of the benzofuran moiety, it may exhibit biological activity that could be beneficial in treating certain medical conditions. The difluoromethoxy group could potentially influence the compound’s bioavailability and stability, making it a candidate for further pharmacological studies .

Agriculture: Growth Regulation

In agriculture, such compounds are often investigated for their role in plant growth regulation. The acetic acid component might influence the growth hormone levels in plants, which could lead to enhanced crop yields or improved resistance to environmental stressors .

Material Science: Synthesis of Novel Materials

The unique structure of this compound makes it a valuable precursor in the synthesis of novel materials. Its chemical properties could be harnessed to create polymers or coatings with specific characteristics, such as increased durability or resistance to heat .

Environmental Science: Pollutant Degradation

Research in environmental science could utilize this compound in the degradation of pollutants. Its chemical structure may allow it to interact with harmful substances, facilitating their breakdown and reducing environmental impact .

Biochemistry: Enzyme Inhibition

In biochemistry, this compound could be used to study enzyme inhibition. Its interaction with enzymes could provide insights into the mechanisms of action and potentially lead to the development of new inhibitors for research or therapeutic purposes .

Pharmacology: Drug Development

The compound’s potential pharmacological properties make it a subject of interest in drug development. It could serve as a lead compound for the design of new drugs, particularly due to the benzofuran core, which is a common feature in molecules with significant pharmacological activity .

Analytical Chemistry: Chemical Analysis

In analytical chemistry, this compound could be used as a standard or reagent in various chemical analyses. Its well-defined structure and properties make it suitable for use in calibrating instruments or developing new analytical methods .

Synthesis of Fluorinated Compounds

Given the presence of fluorine atoms, this compound is also valuable in the synthesis of fluorinated derivatives. These derivatives are important in several fields, including medicinal chemistry, due to their enhanced stability and ability to modulate biological activity .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-[6-(difluoromethoxy)-1-benzofuran-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2O4/c12-11(13)17-7-1-2-8-6(3-10(14)15)5-16-9(8)4-7/h1-2,4-5,11H,3H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTVJBHLFHJDBSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)F)OC=C2CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[6-(Difluoromethoxy)-1-benzofuran-3-yl]acetic acid

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